molecular formula C6H7N3O3 B8391192 2-Nitro-1-pyrazin-2-yl-ethanol

2-Nitro-1-pyrazin-2-yl-ethanol

Cat. No. B8391192
M. Wt: 169.14 g/mol
InChI Key: CCUYSERSKMXCDK-UHFFFAOYSA-N
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Patent
US07119102B2

Procedure details

To a round bottom flask was added 2-pyrazinecarboxaldehyde (770 mg, 7.12 mmol) in 10 mL of nitromethane, followed by the addition of triethylamine (721 mg, 7.12 mmol). The reaction mixture was stirred at room temperature for 1 h. The reaction mixture was concentrated in vacuo. The residue was loaded onto a flash chromatography column. The column was eluted with 0–5% MeOH/CH2Cl2. The product fractions were collected and concentrated to afford 1124 mg (93.3%) of 2-nitro-1-pyrazin-2-yl-ethanol. (TLC: Rf=0.2, 5% MeOH/CH2Cl2, UV).
Quantity
770 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
721 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][N:4]=[CH:3][C:2]=1[CH:7]=[O:8].C(N(CC)CC)C.[N+:16]([CH3:19])([O-:18])=[O:17]>>[N+:16]([CH2:19][CH:7]([C:2]1[CH:3]=[N:4][CH:5]=[CH:6][N:1]=1)[OH:8])([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
770 mg
Type
reactant
Smiles
N1=C(C=NC=C1)C=O
Name
Quantity
10 mL
Type
reactant
Smiles
[N+](=O)([O-])C
Step Two
Name
Quantity
721 mg
Type
reactant
Smiles
C(C)N(CC)CC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at room temperature for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated in vacuo
WASH
Type
WASH
Details
The column was eluted with 0–5% MeOH/CH2Cl2
CUSTOM
Type
CUSTOM
Details
The product fractions were collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
[N+](=O)([O-])CC(O)C1=NC=CN=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1124 mg
YIELD: PERCENTYIELD 93.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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